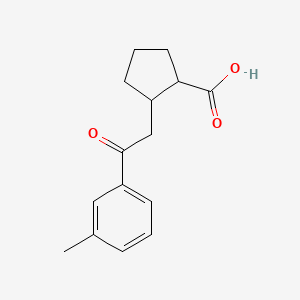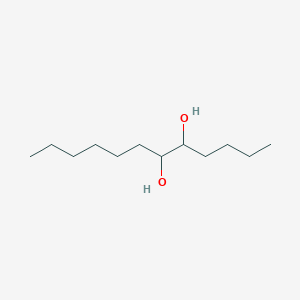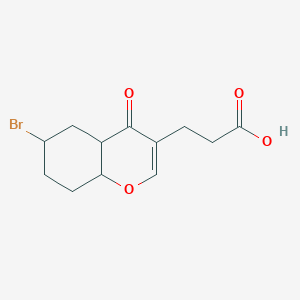![molecular formula C16H14Br2 B12323594 5,15-Dibromotricyclo[9.3.1.14,8]hexadeca-1(14),4,6,8(16),11(15),12-hexaene](/img/structure/B12323594.png)
5,15-Dibromotricyclo[9.3.1.14,8]hexadeca-1(14),4,6,8(16),11(15),12-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,16-Dibromo[2.2]paracyclophane is a compound known for its unique structural and electronic properties. It belongs to the family of [2.2]paracyclophanes, which are characterized by two benzene rings connected by two ethylene bridges. This compound is of significant interest due to its pronounced steric strain and planar chirality, making it valuable for both theoretical and practical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,16-Dibromo[2.2]paracyclophane can be synthesized through various methods. One common approach involves the bromination of [2.2]paracyclophane using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the 4 and 16 positions .
Industrial Production Methods
While specific industrial production methods for 4,16-Dibromo[2.2]paracyclophane are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the bromination reaction .
Chemical Reactions Analysis
Types of Reactions
4,16-Dibromo[2.2]paracyclophane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms under suitable conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized [2.2]paracyclophane derivatives .
Scientific Research Applications
4,16-Dibromo[2.2]paracyclophane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying steric effects in chemical reactions.
Materials Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and nonlinear optical materials due to its unique electronic properties.
Biology and Medicine:
Mechanism of Action
The mechanism by which 4,16-Dibromo[2.2]paracyclophane exerts its effects is primarily related to its structural features. The steric strain and planar chirality of the molecule influence its reactivity and interactions with other molecules. The polar nature of the bromine atoms leads to dipole-dipole attractions, affecting the compound’s behavior in various chemical environments .
Comparison with Similar Compounds
Similar Compounds
4,16-Dichloro[2.2]paracyclophane: Similar in structure but with chlorine atoms instead of bromine.
Unsubstituted [2.2]paracyclophane: Lacks the halogen substituents, resulting in different steric and electronic properties.
Uniqueness
4,16-Dibromo[2.2]paracyclophane is unique due to the presence of bromine atoms, which impart distinct electronic and steric characteristics. These properties make it particularly useful in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C16H14Br2 |
|---|---|
Molecular Weight |
366.09 g/mol |
IUPAC Name |
5,15-dibromotricyclo[9.3.1.14,8]hexadeca-1(14),4,6,8(16),11(15),12-hexaene |
InChI |
InChI=1S/C16H14Br2/c17-15-9-5-11-4-6-12-2-1-3-13(16(12)18)7-8-14(15)10-11/h1-3,5,9-10H,4,6-8H2 |
InChI Key |
BRXUHYFFGQYIJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)CCC3=C(C=CC1=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate](/img/structure/B12323518.png)

![methyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate](/img/structure/B12323534.png)
![1H,5H-Bis[1,2,5]oxadiazolo[3,4-b](/img/structure/B12323536.png)
![8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-11,16-dione](/img/structure/B12323548.png)
![1-[[4-[5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-hydroxyphenoxy]phenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol](/img/structure/B12323566.png)


![2-amino-9-[2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1H-purin-6-one;N,N-diethylethanamine](/img/structure/B12323586.png)
![(4,5,9,9,13,19,20-Heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl) acetate](/img/structure/B12323587.png)
![1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B12323588.png)

![[2-(17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12323604.png)

